molecular formula C13H13F3O B8199421 2-Ethynyl-1-isobutoxy-4-(trifluoromethyl)benzene

2-Ethynyl-1-isobutoxy-4-(trifluoromethyl)benzene

Cat. No.: B8199421
M. Wt: 242.24 g/mol
InChI Key: ZPBZIIOSMQYQTD-UHFFFAOYSA-N
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Description

2-Ethynyl-1-isobutoxy-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethynyl group, an isobutoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-1-isobutoxy-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzene and isobutyl alcohol.

    Formation of Isobutoxy Group: The isobutoxy group is introduced through an etherification reaction, where isobutyl alcohol reacts with 4-(trifluoromethyl)benzene in the presence of a suitable catalyst.

    Introduction of Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, where the isobutoxy-substituted benzene reacts with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-1-isobutoxy-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The trifluoromethyl group can undergo reduction to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

2-Ethynyl-1-isobutoxy-4-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethynyl-1-isobutoxy-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethynyl-1-methoxy-4-(trifluoromethyl)benzene: Similar structure but with a methoxy group instead of an isobutoxy group.

    2-Ethynyl-1-isobutoxy-4-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    2-Ethynyl-1-isobutoxy-4-(methyl)benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

2-Ethynyl-1-isobutoxy-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of trifluoromethylation on chemical reactivity and biological activity.

Properties

IUPAC Name

2-ethynyl-1-(2-methylpropoxy)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O/c1-4-10-7-11(13(14,15)16)5-6-12(10)17-8-9(2)3/h1,5-7,9H,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBZIIOSMQYQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(F)(F)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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